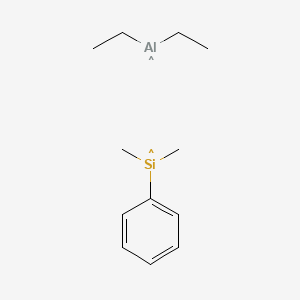![molecular formula C22H13NO2 B14410440 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione CAS No. 84373-10-4](/img/structure/B14410440.png)
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound featuring a fused ring system that includes both quinoline and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione typically involves multicomponent reactions. One common method includes the reaction of Meldrum’s acid with benzaldehyde and naphthalene-2-amine in the presence of a catalyst such as PEG-400 . This method is advantageous due to its mild reaction conditions, good yields, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of environmentally friendly catalysts are likely to be employed. Industrial synthesis would focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, which are critical in various biological functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Indene: A hydrocarbon with applications in the synthesis of various organic compounds.
Benzoquinoline: A derivative of quinoline with additional fused benzene rings, enhancing its chemical reactivity.
Uniqueness
2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione is unique due to its fused ring system, which combines the properties of both quinoline and indene. This structural complexity allows for a diverse range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
84373-10-4 |
|---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-3-yl-3-hydroxyinden-1-one |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,24H |
InChI Key |
UFRSQDNSPROKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=C(C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)

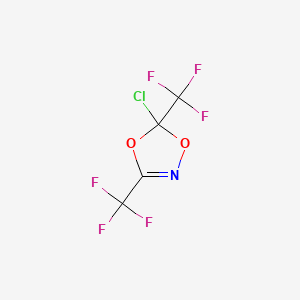
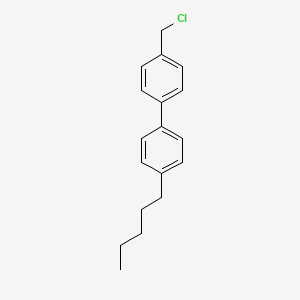
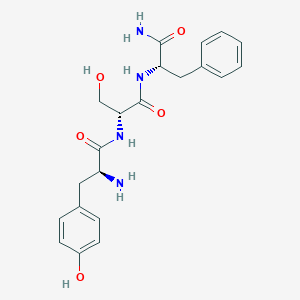
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
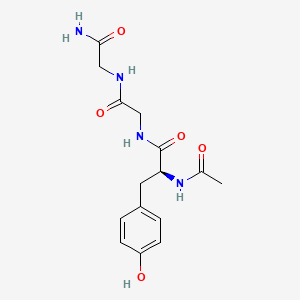
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
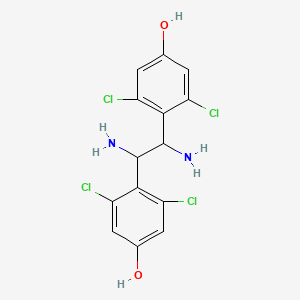
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
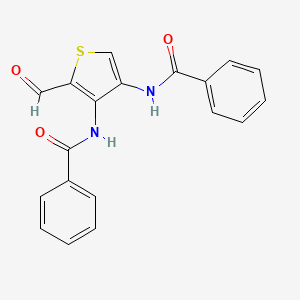
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
